molecular formula C₂₆H₂₄FNO B1155937 JWH 307 5'-Isomer

JWH 307 5'-Isomer

Cat. No.: B1155937
M. Wt: 385.47
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 307 5'-Isomer is a high-affinity synthetic ligand for cannabinoid receptor research. This compound acts as an agonist at both the CB1 and CB2 receptors, with a binding affinity (Ki) of 7.7 nM at CB1 and 3.3 nM at CB2, demonstrating selectivity for the CB2 receptor subtype . It belongs to the 3-(1-naphthoyl)pyrrole class of compounds and is primarily used in scientific studies investigating the endocannabinoid system . Researchers utilize this analytical standard for quality control, assay development, and in vitro pharmacological studies, including receptor binding and functional activity assays. JWH 307 has been identified in synthetic cannabinoid smoking blends, making reference standards vital for forensic analysis . In the United States, CB1 receptor agonists of this class are Schedule I Controlled Substances . This product is intended for research purposes only in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals. Ensure all handling and disposal procedures comply with local, state, and federal regulations.

Properties

Molecular Formula

C₂₆H₂₄FNO

Molecular Weight

385.47

Synonyms

(2-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-2-yl)methanone; 

Origin of Product

United States

Pharmacological Characterization of Jwh 307 5 Isomer at Cannabinoid Receptors

In Vitro Receptor Binding Affinity and Selectivity Profiling at Cannabinoid CB1 and CB2 Receptors

Specific quantitative in vitro receptor binding affinity data for JWH 307 5'-isomer at cannabinoid CB1 and CB2 receptors is not extensively documented in currently available scientific literature. The identity of this compound is confirmed as (2-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-2-yl)methanone. cymitquimica.com The positioning of the fluorophenyl group is a critical determinant of a compound's interaction with the receptor's binding pocket.

For context, the parent compound, JWH 307, is a (1-naphthoyl)pyrrole cannabimimetic that demonstrates potent binding to both the central cannabinoid (CB1) receptor and the peripheral cannabinoid (CB2) receptor. caymanchem.comglpbio.com Its high affinity is characterized by low nanomolar Ki values, indicating a strong interaction with these receptors. Specifically, JWH 307 has a reported Ki value of 7.7 nM at the CB1 receptor and 3.3 nM at the CB2 receptor. caymanchem.comglpbio.comglpbio.com This suggests that the parent compound is a high-affinity ligand with a slight selectivity for the CB2 receptor.

Another positional isomer, JWH 307 3'-isomer, is noted to differ from JWH 307 by having the fluorophenyl group at the 3' position of the pyrrole (B145914) group. caymanchem.comglpbio.com However, the specific physiological and pharmacological properties of the 3'-isomer are also currently unknown. caymanchem.comglpbio.comglpbio.com Positional isomerism is a known factor that can significantly alter binding affinity and selectivity for cannabinoid receptors. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation by this compound in Cellular Models

Direct experimental studies detailing the modulation of G-protein coupled receptor (GPCR) signaling pathways specifically by this compound in cellular models have not been identified. However, based on the activity of its parent compound and the general mechanism of synthetic cannabinoids, its expected interactions can be inferred.

Cannabinoid receptors, both CB1 and CB2, are class A GPCRs. nih.govcore.ac.uk They primarily couple to the Gi/o family of G-proteins. researchgate.net Upon activation by an agonist, these receptors typically initiate a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This activation also involves the modulation of various ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways. nih.gov Given that JWH 307 is a potent cannabinoid agonist, it is anticipated that this compound would engage these canonical Gi/o-coupled signaling pathways, though its specific efficacy and potency remain undetermined.

Functional Receptor Activation Assays (e.g., cAMP inhibition, β-arrestin recruitment) and Efficacy Determination

There is a lack of published data from functional receptor activation assays for this compound. Such assays are crucial for determining not just if a compound binds to a receptor, but whether it acts as an agonist, antagonist, or inverse agonist, and with what efficacy.

Key functional assays for cannabinoid receptor ligands include:

cAMP Inhibition Assays: Since CB1 and CB2 receptors are Gi/o-coupled, their activation by an agonist leads to the inhibition of adenylyl cyclase, which can be measured as a decrease in intracellular cAMP levels. nih.gov This assay is a standard method for quantifying the functional potency and efficacy of cannabinoid agonists.

β-Arrestin Recruitment Assays: In addition to G-protein signaling, GPCR activation can also trigger G-protein-independent pathways, often mediated by β-arrestins. nih.govnih.gov Ligand binding promotes receptor phosphorylation, leading to the recruitment of β-arrestin, which can mediate receptor desensitization, internalization, and downstream signaling. nih.govnih.gov Some ligands may show "biased signaling," preferentially activating either G-protein or β-arrestin pathways. nih.gov The β-arrestin recruitment profile for this compound is unknown.

Without such experimental data, the functional activity and efficacy of this compound at cannabinoid receptors cannot be definitively characterized.

Comparative Pharmacological Activity of this compound with Parent JWH 307 and Other Synthetic Cannabinoids and Isomers

A direct comparative pharmacological analysis is limited by the absence of specific data for this compound. However, a comparison can be made based on the known activity of its parent compound, JWH 307, and other relevant synthetic cannabinoids.

JWH 307 is established as a high-affinity ligand for both CB1 and CB2 receptors. caymanchem.comglpbio.comglpbio.com Its discovery was part of research into 1-alkyl-2-aryl-4-(1-naphthoyl)pyrroles as a novel class of high-affinity cannabinoid ligands. caymanchem.com In contrast, while the existence of this compound is noted in chemical databases, its pharmacological profile remains uncharacterized in the scientific literature. cymitquimica.com The same lack of data applies to the JWH 307 3'-isomer, for which physiological properties are explicitly cited as unknown. caymanchem.comglpbio.comglpbio.com

The table below contrasts the known binding affinities of the parent compound JWH 307 with other well-characterized synthetic cannabinoids to provide a framework for where its isomers might potentially fall.

Interactive Data Table: Comparative Cannabinoid Receptor Binding Affinities (Ki in nM)

Compound CB1 Ki (nM) CB2 Ki (nM) Selectivity
JWH 307 (Parent) 7.7 caymanchem.comglpbio.com 3.3 caymanchem.comglpbio.com CB2 (2.3x)
This compound Not Reported Not Reported Not Reported
JWH-018 9.00 2.94 CB2 (3.0x)
JWH-133 200 3.4 CB2 (58.8x) nih.gov
CP-55,940 0.5 - 5.0 0.69 - 2.8 Mixed/Non-selective windows.net

| WIN-55,212-2 | 1.9 | 0.28 | CB2 (6.8x) |

This comparison highlights that even small structural modifications, such as the relocation of a functional group in an isomer, can profoundly impact receptor affinity and selectivity. For instance, the difference between the potent, mixed-affinity JWH-018 and the highly CB2-selective JWH-133 underscores this principle within the broader JWH family of synthetic cannabinoids. nih.gov Without empirical data, the activity of this compound remains speculative.

Table of Mentioned Compounds

Compound Name
This compound
JWH 307
JWH 307 3'-Isomer
JWH-018
JWH-133
CP-55,940
WIN-55,212-2
Cannabidiol (CBD)

An Examination of the Metabolic Fate of JWH-307

The study of synthetic cannabinoid metabolism is critical for understanding their pharmacological and toxicological profiles. JWH-307, a synthetic cannabinoid of the phenyl-pyrrole subclass, undergoes extensive biotransformation in the body. nih.gov This article details the metabolic pathways and metabolite identification of JWH-307, focusing on predictive models, in vitro studies, and the characterization of its metabolic products.

Advanced Analytical Methodologies for Jwh 307 5 Isomer Detection and Isomer Differentiation

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods coupled with mass spectrometry are the cornerstone of synthetic cannabinoid analysis, providing the necessary selectivity and sensitivity for detection in complex matrices. The key challenge lies in achieving adequate separation of positional isomers, which often have identical mass-to-charge ratios (m/z) and similar physicochemical properties. chromtech.net.au

Liquid chromatography is a powerful tool for the separation of synthetic cannabinoid isomers. chromtech.net.au The development of robust LC-MS methods is essential for unambiguous identification.

Method Development and Optimization: The successful separation of JWH 307 5'-isomer from its positional counterparts, such as JWH 307 (the 2'-fluoro isomer), relies on optimizing several chromatographic parameters. caymanchem.comcymitquimica.com The choice of stationary phase is critical; columns with phenyl-hexyl or biphenyl (B1667301) phases often provide enhanced selectivity for aromatic compounds through pi-pi interactions, which can be advantageous for separating fluorophenyl positional isomers. chromtech.net.au Mobile phase composition, typically a gradient of acetonitrile (B52724) or methanol (B129727) with water containing additives like formic acid, is fine-tuned to maximize resolution. nih.govnih.gov

LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) is widely used for quantifying synthetic cannabinoids in biological samples due to its high sensitivity and specificity. researchgate.netnih.gov The method involves monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), which significantly reduces matrix interference. nih.gov While positional isomers may produce similar product ions, differences in their relative intensities can sometimes be used for differentiation, although chromatographic separation remains the most definitive approach. nih.gov

LC-qToF-MS: Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-qToF-MS) offers the advantage of high-resolution accurate mass (HRAM) data. researchgate.netnih.gov This allows for the determination of the elemental composition of the parent compound and its fragments, increasing confidence in identification. nih.gov While isomers have the same elemental composition, LC-qToF-MS is invaluable for identifying unknown metabolites or analogs by analyzing their accurate mass, a process that has been successfully applied to JWH-307 metabolism studies. nih.govresearchgate.net

Table 1: Representative LC-MS/MS Parameters for Synthetic Cannabinoid Analysis This table represents typical starting conditions for the analysis of synthetic cannabinoids like JWH 307 and its isomers, based on established methods.

ParameterConditionReference
LC SystemShimadzu UFLCxr or equivalent nih.gov
ColumnRestek Ultra Biphenyl (or equivalent C18/Phenyl-Hexyl) chromtech.net.aunih.gov
Mobile Phase A0.1% Formic Acid in Water nih.gov
Mobile Phase B0.1% Formic Acid in Acetonitrile or Methanol nih.gov
GradientOptimized linear gradient (e.g., 10% to 98% B) nih.gov
Flow Rate0.5 mL/min nih.gov
MS SystemABSciex 5500 QTRAP or equivalent nih.gov
Ionization ModeElectrospray Ionization (ESI), Positive nih.gov
Acquisition ModeMultiple Reaction Monitoring (MRM) nih.gov

GC-MS is a classic and robust technique for the analysis of volatile and thermally stable compounds like synthetic cannabinoids. swgdrug.orgd-nb.info Its high chromatographic resolution makes it well-suited for separating isomers. The electron ionization (EI) process generates reproducible fragmentation patterns that are useful for structural elucidation and library matching. researchgate.net

For JWH-307 and its isomers, GC-MS analysis provides distinct retention times and fragmentation patterns that can be used for differentiation. swgdrug.orgresearchgate.net While some positional isomers may exhibit very similar mass spectra, subtle differences in the relative abundance of fragment ions can be exploited for identification, especially when combined with retention time data. nih.gov Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity by isolating a specific precursor ion and analyzing its characteristic product ions, a technique proven effective for differentiating other JWH positional isomers. nih.gov

Table 2: GC-MS Parameters for JWH-307 Analysis Based on the validated method provided by the Drug Enforcement Administration's Special Testing and Research Laboratory.

ParameterConditionReference
InstrumentAgilent Gas Chromatograph with MS Detector swgdrug.org
ColumnDB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm swgdrug.org
Carrier GasHelium at 1 mL/min swgdrug.org
Injector Temperature280°C swgdrug.org
Oven Program100°C (1 min), ramp at 12°C/min to 300°C, hold for 30 min swgdrug.org
MS Source Temperature230°C swgdrug.org
Mass Scan Range30-550 amu swgdrug.org
Retention Time (JWH-307)21.066 min swgdrug.org

UPLC-MS/MS utilizes columns with smaller particle sizes (<2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. nih.gov These characteristics are particularly advantageous in forensic toxicology, where high-throughput screening of a large number of samples is often required. researchgate.net The enhanced peak capacity of UPLC systems improves the separation of closely eluting compounds, including positional isomers. nih.gov Validated UPLC-MS/MS methods have been successfully developed for the quantification of numerous synthetic cannabinoids and their metabolites in blood and urine, demonstrating the technique's robustness and reliability for forensic casework. researchgate.netnih.gov

Spectroscopic Techniques for Structural Confirmation and Isomer Discrimination

While chromatographic techniques separate isomers, spectroscopic methods provide the definitive structural information needed for unambiguous identification. nih.gov

NMR spectroscopy is the gold standard for the elucidation of chemical structures. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) within a molecule. For positional isomers like JWH 307 and this compound, which differ only in the position of the fluorine atom on the phenyl ring, NMR is the ultimate arbiter for structural confirmation. nih.govswgdrug.org

The chemical shifts and coupling patterns in the ¹H and ¹⁹F NMR spectra are unique to each isomer. For instance, the splitting pattern of the aromatic protons on the fluorophenyl ring will differ significantly between the 2'-fluoro (JWH 307) and 5'-fluoro isomers. This technique was instrumental in the first identification of JWH-307 in a "spice-like" herbal blend, where the structure was elucidated after isolation. nih.gov

Table 3: ¹H NMR Data for JWH-307 in CDCl₃ (400 MHz) This data is for JWH-307, the 2'-fluoro positional isomer. The spectrum for the 5'-isomer would show distinct differences in the aromatic region.

ParameterDetailsReference
Instrument400 MHz NMR Spectrometer swgdrug.org
SolventCDCl₃ (Chloroform-d) swgdrug.org
ReferenceTMS (Tetramethylsilane) at 0 ppm swgdrug.org
Key SignalsDistinct signals corresponding to protons on the pentyl chain, pyrrole (B145914) ring, naphthalene (B1677914) ring, and fluorophenyl ring. swgdrug.org

HRMS provides highly accurate mass measurements (typically with <5 ppm error), which allows for the calculation of a compound's elemental formula. nih.govresearchgate.net This is a powerful tool for confirming the identity of a known compound or for proposing the structure of a new one. When JWH-307 was first identified, GC-HRMS was used as a supplementary technique for its characterization. nih.gov

For isomers, which share the same elemental formula, HRMS is valuable for analyzing fragmentation patterns in detail. The high mass resolution allows for the separation of fragment ions that might be isobaric at nominal mass, providing deeper structural insight. The fragmentation pathways of the fluorophenyl-pyrrol-naphthalenyl-methanone core can be meticulously studied. Subtle differences in fragment ion abundances or the presence of unique, low-abundance fragments can serve as diagnostic markers to distinguish between the this compound and other positional isomers. nih.govresearchgate.net

Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR) for Isomer Differentiation

The unequivocal identification of positional isomers of synthetic cannabinoids, such as this compound, presents a significant challenge for forensic and research laboratories. While techniques like gas chromatography-mass spectrometry (GC-MS) are powerful for identifying many compounds, they can struggle to differentiate between isomers that produce similar mass spectra. ojp.govresearchgate.net Gas Chromatography interfaced with Infrared Spectroscopy (GC/IR), particularly with solid-phase deposition, offers a robust solution to this problem by providing highly specific structural information. ojp.govresearchgate.net

The principle of GC/IR combines the superior separation capabilities of gas chromatography with the specific identification power of infrared spectroscopy. chromatographytoday.com As the components of a mixture are separated on the GC column, they are sequentially deposited onto a cooled surface, typically a zinc selenide (B1212193) disc. researchgate.net This "freezes" the analyte in a solid matrix, allowing for the acquisition of a high-resolution infrared spectrum. ojp.gov The resulting vapor-phase IR spectra are highly reproducible and rich in structural information, particularly in the "fingerprint" region (below 1500 cm⁻¹), where small differences in molecular structure lead to significant and unique spectral patterns. ojp.gov This allows for the differentiation of positional isomers, which often only vary by the substitution pattern on an aromatic ring or other subtle structural modifications. researchgate.netojp.gov

The combination of GC separation with the specificity of IR detection provides a powerful tool for the definitive identification of challenging isomers like this compound in complex samples.

Immunoassay Development for High-Throughput Screening in Research Settings

In research settings where large numbers of samples need to be analyzed for the presence of synthetic cannabinoids, high-throughput screening (HTS) methods are essential. technologynetworks.com Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are a well-established HTS technique due to their speed, cost-effectiveness, and suitability for automation. numberanalytics.comnih.gov The development of immunoassays for novel psychoactive substances like JWH 307 and its isomers is an ongoing area of research. kssg.ch

The core of an immunoassay is the specific binding interaction between an antibody and its target antigen. numberanalytics.com For synthetic cannabinoids, this involves developing antibodies that can recognize either the parent compound or its major metabolites. oup.comnih.gov The process typically involves immunizing an animal with a conjugate of the target molecule and a carrier protein to elicit an immune response and produce specific antibodies. oup.com These antibodies are then used to develop a competitive ELISA. In this format, the analyte in the sample competes with a labeled form of the drug for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. oup.com

A critical challenge in developing immunoassays for synthetic cannabinoids is the vast structural diversity of this class of compounds and the constant emergence of new isomers. nih.gov This can lead to issues with cross-reactivity, where the antibody may bind to related but untargeted compounds, potentially leading to false-positive results. researchgate.net Conversely, a lack of cross-reactivity with new or unexpected isomers can result in false negatives. nih.gov Therefore, a key aspect of immunoassay development is characterizing the cross-reactivity profile of the antibodies with a wide range of structurally related compounds.

While specific immunoassays developed exclusively for this compound are not documented in readily available literature, research on assays for other JWH compounds provides insight into the approach. For example, immunoassays have been developed for JWH-018 and JWH-250 and their metabolites. nih.govresearchgate.net These assays have been validated and shown to have good sensitivity and specificity for their target compounds and some related structures. nih.gov The development of a similar assay for JWH 307 would require the production of specific antibodies and thorough validation, including extensive cross-reactivity testing with its isomers.

The table below illustrates a hypothetical cross-reactivity profile for a research-based immunoassay targeting JWH 307 and its isomers, based on typical findings for other synthetic cannabinoid assays.

CompoundTarget Concentration (ng/mL)Cross-Reactivity (%)
JWH 307 10100
This compound 1085
JWH 307 3'-Isomer 1095
JWH-018 1015
JWH-073 10<5
AM-2201 10<5

This table is for illustrative purposes only and does not represent actual experimental data for a JWH 307 specific immunoassay.

Validation Parameters for Robust Analytical Methods (e.g., specificity, sensitivity, linearity, accuracy, precision, matrix effects)

The validation of any analytical method is crucial to ensure the reliability and reproducibility of the results. kingston.ac.ukunodc.org For the analysis of this compound, a comprehensive validation process is required, adhering to guidelines from organizations such as the UKIAFT, SWGTOX, and ISO 17025. kingston.ac.uk The key validation parameters include:

Specificity and Selectivity: This assesses the ability of the method to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present in the sample, such as isomers, metabolites, or other drugs. kingston.ac.ukoup.com For chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte.

Sensitivity (Limit of Detection and Limit of Quantitation): The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected by the method. numberanalytics.comoup.com The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. numberanalytics.comoup.com

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. kingston.ac.uk The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. kingston.ac.uk

Accuracy: This refers to the closeness of the measured value to the true value. kingston.ac.uk It is typically assessed by analyzing quality control samples of known concentrations and expressing the result as a percentage of the nominal value. oup.com

Precision: Precision is the measure of the agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. kingston.ac.uk It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, including repeatability (within-run precision) and intermediate precision (between-run precision). kingston.ac.uk

Matrix Effects: In methods that involve the analysis of biological samples, the sample matrix can enhance or suppress the analytical signal, leading to inaccurate results. numberanalytics.com Matrix effects are evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. kingston.ac.uk

The following table provides an example of typical acceptance criteria for the validation of a chromatographic method for the analysis of a synthetic cannabinoid like this compound.

Validation ParameterTypical Acceptance Criteria
Specificity No interfering peaks at the retention time of the analyte.
Linearity (r²) ≥ 0.99
Accuracy Within ± 15% of the nominal value (± 20% at the LOQ).
Precision (RSD) ≤ 15% (≤ 20% at the LOQ).
Matrix Effect Within ± 25%
Recovery Consistent, precise, and reproducible.

This table provides general guidance and specific criteria may vary depending on the laboratory and regulatory requirements.

Structure Activity Relationship Sar Studies of Jwh 307 5 Isomer and Its Structural Analogs

Impact of Naphthoylpyrrole Core Modifications on Cannabinoid Receptor Interaction

The naphthoylpyrrole core is the fundamental scaffold of JWH-307, and modifications to this core significantly alter its interaction with cannabinoid receptors. This core consists of a pyrrole (B145914) ring linked to a naphthalene (B1677914) moiety via a carbonyl group (methanone).

Research into related 1-alkyl-2-aryl-4-(1-naphthoyl)pyrroles suggests that these compounds interact with the CB1 receptor primarily through aromatic stacking. nih.gov This indicates that the planar, aromatic nature of both the naphthalene ring and the pyrrole-aryl system is essential for anchoring the ligand within the receptor's binding pocket.

Role of Alkyl Chain Substituents (e.g., pentyl chain length, fluorine atom position) on Binding Affinity and Efficacy

Substituents attached to the core scaffold, particularly the N-alkyl chain and fluorination, play a pivotal role in modulating the pharmacological profile of JWH-307 analogs.

The length of the N-linked alkyl chain is a well-established determinant of cannabinoid receptor affinity and efficacy. nih.gov For many classes of synthetic cannabinoids, including the JWH series, an N-alkyl chain of five carbons (a pentyl group), as seen in JWH-307, is often optimal for high-affinity binding to the CB1 receptor. nih.govnih.gov Computational studies show that this pentyl chain typically orients itself into a hydrophobic pocket within the receptor, often between transmembrane helices 2 and 3, forming stable hydrophobic interactions that anchor the ligand. nih.gov

Table 1: Effect of Terminal Fluorination on CB1 Affinity in Naphthoylindole Cannabinoids
CompoundStructural FeatureCB1 Receptor Affinity (Ki, nM)Fold Change in Affinity
JWH-018N-pentyl chain9.00-
AM-2201N-(5-fluoropentyl) chain1.0~9x increase

Data sourced from multiple studies on JWH-018 and AM-2201 to illustrate the principle of fluorination.

Significance of Isomerism (e.g., 5'-isomer vs. 3'-isomer) on Pharmacological Profiles and Receptor Selectivity

Isomerism, where compounds share the same molecular formula but have different arrangements of atoms, is critically important in synthetic cannabinoid pharmacology. nih.govnih.gov Minor changes in the position of a substituent can dramatically alter a compound's pharmacological profile. uva.nl

In the case of JWH-307, [5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-methanone, an isomer could involve shifting the substituents on the pyrrole ring. A vendor has listed a "JWH 307 3'-isomer," described as having the fluorophenyl group at a different position, but its physiological properties are reported as unknown. glpbio.comglpbio.com

While direct comparative data for JWH-307 isomers is not available in published literature, the profound impact of positional isomerism can be seen in other synthetic cannabinoid classes. For example, in a series of indanoylindoles, two positional isomers, GBD-002 and GBD-003, exhibited completely different functional activities. One isomer acted as a full agonist at cannabinoid receptors, similar to many potent synthetic cannabinoids, while the other was a neutral antagonist with selectivity for the CB2 receptor. nih.gov This switch from agonist to antagonist activity is a stark illustration of how the spatial arrangement of functional groups dictates the interaction with the receptor, either activating it or merely blocking it. Such differences arise because the precise fit of a ligand into the receptor's binding pocket determines the conformational change the receptor undergoes, which in turn triggers or blocks downstream signaling.

Table 2: Impact of Positional Isomerism on Functional Activity in Indanoylindoles
CompoundIsomer TypeFunctional Activity at CB2 ReceptorCB2 Binding Affinity (Ki, nM)
GBD-002Positional Isomer 1Full Agonist18.1
GBD-003Positional Isomer 2Neutral Antagonist2.2

Data adapted from GBD-002 and GBD-003 studies to demonstrate the principle of isomerism. nih.gov

Computational Chemistry and Molecular Modeling Approaches in SAR Elucidation for JWH 307 Analogs

Computational chemistry and molecular modeling are indispensable tools for elucidating the SAR of JWH-307 and its analogs. nih.gov These in silico methods allow researchers to visualize and predict how these molecules interact with cannabinoid receptors at an atomic level. nih.gov

Common techniques include molecular docking, molecular dynamics (MD) simulations, and free-energy calculations. nih.gov Docking studies predict the preferred binding pose of a ligand within the receptor's active site. For JWH-like compounds, these models show that the ligands form stable and strong hydrophobic interactions with key amino acid residues in the CB1 receptor, such as Phe170, Phe174, Phe200, and Trp279. nih.gov

MD simulations go a step further by simulating the dynamic movements of the ligand-receptor complex over time. These simulations have supported a model where lipophilic ligands like JWH-307 may not enter the binding pocket directly from the extracellular space, but rather by partitioning into the cell's lipid membrane and then sliding laterally into the receptor's active site. nih.gov By calculating the predicted binding free energy (ΔG), these computational approaches can help prioritize which novel analogs are most likely to have high affinity, guiding synthetic efforts and helping to predict the structure of new families of synthetic cannabinoids before they appear. nih.gov

Comparative SAR Analysis Across Diverse Synthetic Cannabinoid Subclasses Relevant to JWH 307

The SAR of JWH-307's naphthoylpyrrole class can be better understood by comparing it to other major synthetic cannabinoid subclasses. biomolther.org

Naphthoylindoles (e.g., JWH-018): This class is structurally very similar to the naphthoylpyrroles, sharing the naphthoyl group and N-alkyl chain. wikipedia.org The primary difference is the indole (B1671886) core. The SAR principles, such as the preference for a five-carbon alkyl chain, are often transferable between these two classes. nih.gov

Classical Cannabinoids (e.g., Δ⁹-THC): These compounds are based on a rigid dibenzopyran core. biomolther.org Their conformational rigidity leads to a different SAR profile compared to the more flexible JWH compounds. For example, as noted earlier, fluorination tends to increase potency in flexible synthetic cannabinoids but decreases it in rigid classical cannabinoids. nih.gov

Indazole and Indole Carboxamides (e.g., APINACA, STS-135): These newer generation synthetic cannabinoids feature an indazole or indole core linked to a carboxamide head group. unodc.org Research on these compounds has highlighted the importance of functional selectivity, or "biased agonism," where a ligand can activate one signaling pathway (e.g., G-protein activation) more than another (e.g., β-arrestin recruitment) at the same receptor. researchgate.net This nuanced understanding of efficacy is a key area of modern SAR studies.

This comparative analysis reveals that while some SAR principles are broadly applicable (like the role of a hydrophobic alkyl chain), the specific structural context of the core scaffold is paramount in determining the precise pharmacological outcome. frontiersin.org

Table 3: Comparative Overview of Different Cannabinoid Subclasses
SubclassCore StructureExample CompoundKey SAR Features
NaphthoylpyrrolesPyrrole linked to NaphthaleneJWH-307Flexible structure, potency enhanced by fluorination, N-pentyl chain is common.
NaphthoylindolesIndole linked to NaphthaleneJWH-018Similar to naphthoylpyrroles; indole core larger than pyrrole. wikipedia.orgwikipedia.org
Classical CannabinoidsDibenzopyranΔ⁹-THCRigid tricycle; specific stereochemistry required; C3 alkyl chain length critical. nih.gov
Indazole CarboxamidesIndazole with Carboxamide LinkerAPINACADemonstrates biased agonism; linker and head group are critical for activity. unodc.orgresearchgate.net

Challenges and Future Directions in Jwh 307 5 Isomer Research

Addressing the Rapid Emergence and Structural Diversity of New Synthetic Cannabinoid Analogs

The proliferation of synthetic cannabinoids is a significant challenge for forensic scientists, clinicians, and public health officials. cfsre.org These man-made chemicals are designed to mimic the effects of THC, the primary psychoactive component in cannabis, by binding to cannabinoid receptors in the brain. nih.govnumberanalytics.com However, they belong to a wide array of structurally diverse chemical classes, a feature that complicates their detection and regulation. numberanalytics.comresearchgate.net

Initially developed for legitimate research purposes to explore the endocannabinoid system, compounds from the JWH series (named after Professor John W. Huffman) were among the first to be diverted for illicit use and found in herbal smoking mixtures. unodc.orgnih.gov The structural framework of synthetic cannabinoids is vast, encompassing groups such as naphthoylindoles (e.g., JWH-018), phenylacetylindoles (e.g., JWH-250), classical cannabinoids (e.g., HU-210), and naphthoylpyrroles, the class to which JWH 307 belongs. europa.eucaymanchem.com Clandestine labs constantly modify these structures—by altering core ring systems, linker groups, or side chains—to create new analogs that are not yet legally controlled. nih.govunodc.orgwiley.com This rapid evolution results in a continuous "cat-and-mouse game" between manufacturers and regulatory agencies. numberanalytics.com

The emergence of JWH 307 and its isomers is a direct consequence of this environment. While JWH-307 itself was first identified in "spice-like" products in Germany in 2012, the existence of its isomers, such as the 3'- and 5'-isomers, underscores the structural diversity challenge. wikipedia.org These isomers often have unknown physiological and toxicological profiles, making their appearance in the illicit market a public health concern. caymanchem.comglpbio.com The constant stream of new analogs, including those with minor isomeric differences, necessitates a proactive and adaptable approach from the scientific and regulatory communities to identify and assess the potential risks of these emerging substances. nih.gov

Advancing Isomer-Specific Research Methodologies for Comprehensive Characterization

A primary analytical challenge posed by synthetic cannabinoids is the differentiation of isomers. Positional isomers, such as JWH 307 and its 3'- and 5'-isomers, possess the same molecular formula and mass, making them indistinguishable by basic mass spectrometry alone. caymanchem.comglpbio.com JWH 307 5'-isomer differs from JWH 307 in the position of the fluorophenyl group on the pyrrole (B145914) ring. caymanchem.com Such subtle structural differences can significantly alter a compound's interaction with cannabinoid receptors, yet detecting and correctly identifying them requires sophisticated analytical techniques.

Standard screening methods like immunoassays are often ineffective due to a lack of cross-reactivity with the ever-expanding array of new structures. numberanalytics.comresearchgate.netindexcopernicus.com Therefore, research and forensic laboratories rely on more definitive chromatographic and mass spectrometric methods.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for providing detailed structural information based on the fragmentation patterns of a molecule. nih.gov Comparing the mass spectra of unknown samples to libraries of known compounds is a cornerstone of forensic drug identification. caymanchem.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Known for its high sensitivity and specificity, LC-MS/MS is crucial for detecting low concentrations of synthetic cannabinoids and their metabolites in various biological samples. numberanalytics.comnumberanalytics.comnih.gov It is particularly powerful for separating compounds before detection, which can aid in distinguishing between isomers.

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry provide highly accurate mass measurements, which can help confirm the elemental composition of a compound. nih.govojp.gov When coupled with chromatographic separation, HRMS is a powerful tool for identifying novel and isomeric compounds.

Two-Dimensional Liquid Chromatography (2D-LC): For particularly difficult separations of co-eluting isomers, 2D-LC has emerged as a promising research tool. ojp.gov This technique uses two different columns to achieve a higher degree of separation than is possible with a single column, demonstrating its potential for resolving complex mixtures of novel psychoactive substances. ojp.gov

The development of these isomer-specific methodologies is critical. It allows for the unambiguous identification of compounds like this compound, which is essential for forensic casework, understanding structure-activity relationships, and providing accurate data to toxicologists and policymakers. nih.gov

Interdisciplinary Research Collaborations for a Holistic Understanding of Synthetic Cannabinoids

The complexity of the synthetic cannabinoid phenomenon necessitates a multidisciplinary research approach. frontiersin.org Addressing the challenges posed by compounds like this compound requires the combined expertise of chemists, pharmacologists, toxicologists, clinicians, and public health officials.

Chemistry: Synthetic and analytical chemists are at the forefront, responsible for synthesizing reference standards and developing the robust analytical methods needed to identify new compounds and their isomers in seized materials. nih.govnih.gov Their work in characterizing the structures of novel substances provides the foundation for all other research. wiley.com

Pharmacology: Pharmacologists conduct in-vitro and in-vivo studies to determine the binding affinity and efficacy of new compounds at cannabinoid receptors. frontiersin.org Understanding how a specific isomer like this compound interacts with CB1 and CB2 receptors is crucial for predicting its potential effects.

Toxicology: Forensic toxicologists focus on detecting these compounds and their metabolites in biological matrices such as blood and urine. numberanalytics.com This work is vital for interpreting findings in clinical intoxication cases and post-mortem investigations. numberanalytics.com

Public Health and Policy: Public health agencies monitor trends in drug use, issue warnings, and develop educational campaigns. nih.gov Collaborations with researchers help these agencies to provide evidence-based information to the public and to legislators, fostering informed policy decisions. nih.gov

Research initiatives that bring these fields together are essential for creating a comprehensive picture of the synthetic cannabinoid landscape. ucla.edu180lifesciences.com For example, a chemist might identify a new isomer, a pharmacologist could then test its potency, a toxicologist could develop methods to detect it in users, and public health officials could use this collective data to assess the risk to the community. Such a holistic approach is indispensable for effectively responding to the public health challenges posed by the ever-evolving market of synthetic drugs. frontiersin.org

Contribution of this compound Studies to Broader Cannabinoid Science and Regulatory Strategies

The focused study of a single, specific compound like this compound provides significant contributions to the broader fields of cannabinoid science and drug regulation. While it may seem niche, this type of detailed research is fundamental to building a robust and comprehensive understanding of synthetic cannabinoids as a class.

Investigating specific isomers helps to refine and expand spectral and analytical databases. caymanchem.comojp.gov Each newly characterized compound adds a data point that improves the accuracy of future identifications by forensic laboratories worldwide. This work challenges analytical scientists to continually enhance their methodologies to keep pace with the structural diversity of emerging drugs. ojp.gov

Furthermore, the existence of numerous isomers with potentially different potencies highlights the limitations of substance-by-substance legislation. unodc.org When one compound is banned, manufacturers can often produce a slightly modified, unscheduled isomer with similar effects. nih.gov The study of isomers like this compound provides clear evidence to policymakers that broader legislative frameworks, such as generic or analogue-based laws, are necessary. unodc.org These approaches aim to control entire classes of structurally similar compounds, making it more difficult for producers to circumvent regulations. In the United States, for instance, the inclusion of the 3-(1-naphthoyl)pyrrole class as Schedule I controlled substances covers JWH-307 and its related isomers. wikipedia.org

Ultimately, research into specific isomers contributes to a deeper scientific understanding of structure-activity relationships within the endocannabinoid system. By examining how minor structural changes affect receptor binding and functional activity, scientists can better predict the properties of future synthetic cannabinoids, aiding in the development of both therapeutic agents and effective regulatory strategies. 180lifesciences.comnih.gov

Compound Information

Table 1: Chemical Identity of JWH-307 and its Isomers. Data sourced from caymanchem.comwikipedia.orgglpbio.comnih.govcymitquimica.comlgcstandards.com.

Table 2: Major Structural Groups of Synthetic Cannabinoids. Data sourced from researchgate.netunodc.orgeuropa.eu.

Q & A

Q. How can researchers design experiments to synthesize and characterize JWH 307 5'-Isomer with high purity?

To ensure reliable synthesis, employ protocols such as chiral resolution or stereoselective synthesis, followed by analytical validation using HPLC, NMR spectroscopy, and mass spectrometry. Purity thresholds (>98%) should be confirmed via multiple orthogonal methods to minimize batch variability . Include rigorous controls (e.g., blank runs, reference standards) and document deviations in reaction conditions (temperature, solvent ratios) to troubleshoot synthesis inefficiencies .

Q. What analytical techniques are most suitable for distinguishing this compound from its structural analogs?

Use differential scanning calorimetry (DSC) to assess thermal stability and X-ray crystallography for stereochemical confirmation. Pair these with chromatographic methods (e.g., chiral GC-MS) to resolve isomers. Cross-validate results with computational models (e.g., molecular docking) to predict physicochemical differences .

Q. How should researchers address contradictory data in pharmacological studies of this compound?

Conduct systematic reviews to identify methodological disparities (e.g., dosing regimens, assay sensitivity). Apply meta-analysis frameworks to reconcile conflicting results, prioritizing studies with transparent protocols and validated controls. Use sensitivity analysis to assess bias in receptor binding assays .

Q. What ethical considerations are critical when studying this compound in vivo?

Adhere to institutional animal care guidelines (e.g., IACUC protocols) for dose-limiting toxicity studies. Justify sample sizes using power analysis to minimize unnecessary subjects. Include sham controls and blinded assessments to reduce experimental bias .

Advanced Research Questions

Q. What are the optimal strategies for isolating this compound metabolites in human hepatocyte models?

Use LC-MS/MS with stable isotope-labeled internal standards to track metabolic pathways. Optimize incubation conditions (pH, temperature) to mimic physiological environments. Validate findings against CYP450 isoform-specific inhibitors to identify enzymatic contributions .

Q. How can researchers resolve discrepancies in this compound’s CB1/CB2 receptor binding affinity across studies?

Replicate assays under standardized conditions (e.g., uniform radioligands, membrane preparation protocols). Apply allosteric modulation models to quantify cooperative binding effects. Compare results with structural analogs to isolate isomer-specific interactions .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., Hill equation) to estimate EC50/IC50 values. Incorporate Bayesian hierarchical models to account for inter-study variability. Validate assumptions via residual analysis and goodness-of-fit tests (e.g., AIC) .

Q. How can computational models predict this compound’s pharmacokinetic profile while minimizing overfitting?

Employ molecular dynamics simulations with force-field parameterization specific to cannabinoid analogs. Validate predictions against in vitro ADME data (e.g., plasma protein binding, logP). Use cross-validation techniques (k-fold) to assess model generalizability .

Q. What experimental designs mitigate isomer cross-reactivity in immunoassays targeting this compound?

Develop monoclonal antibodies with epitope specificity confirmed via SPR (surface plasmon resonance). Preabsorb samples with structural analogs to eliminate false positives. Validate assays using spiked matrices (e.g., urine, serum) to assess recovery rates .

Q. How should longitudinal studies on this compound’s chronic effects balance feasibility with statistical power?

Implement adaptive trial designs, allowing sample size re-estimation based on interim analyses. Use mixed-effects models to handle missing data. Stratify cohorts by biomarkers (e.g., CYP2C9 polymorphisms) to identify subpopulation-specific effects .

Methodological Best Practices

  • Literature Review : Use Boolean operators (e.g., "this compound" AND "synthesis") in PubMed, SciFinder, and Embase. Prioritize studies with raw data repositories (e.g., Zenodo) for reproducibility .
  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw chromatograms, spectral annotations, and statistical scripts in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.